1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Description
This compound is a pyridone-carboxylic acid derivative characterized by a 1,4-dihydropyridine core substituted with ethoxy, ethoxycarbonyl, and dimethoxyethyl groups. The ethoxy variant likely serves a similar role in medicinal chemistry but with modified physicochemical properties due to its ethoxy substituents.
Properties
Molecular Formula |
C15H21NO8 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-ethoxy-6-ethoxycarbonyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO8/c1-5-23-13-11(15(20)24-6-2)16(8-10(21-3)22-4)7-9(12(13)17)14(18)19/h7,10H,5-6,8H2,1-4H3,(H,18,19) |
InChI Key |
BDRQQBZRTWKFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethoxyethane-1-amine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The compound’s closest analogs differ in substituent groups, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:
*Estimated based on substituent differences.
Physicochemical and Functional Comparisons
- Reactivity : Ethoxycarbonyl groups hydrolyze slower than methoxycarbonyl under acidic/basic conditions, which may delay prodrug activation or metabolic clearance .
- Synthetic Utility : The methoxy analog (CAS 1335210-23-5) is a versatile intermediate for click chemistry (e.g., triazole formation) and condensation reactions . The ethoxy variant may require adjusted reaction conditions due to steric hindrance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
